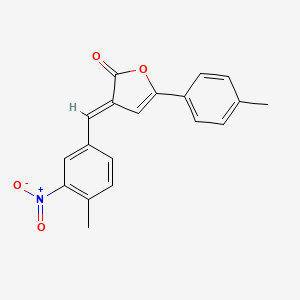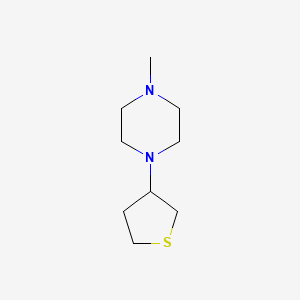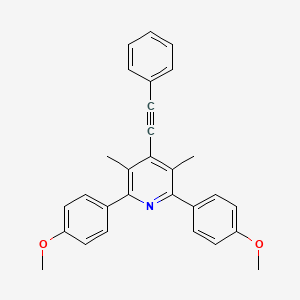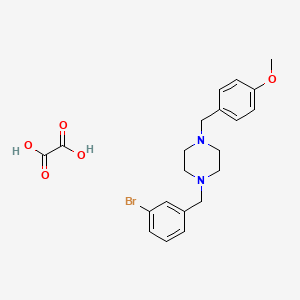
3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, also known as MNBF, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 347.38 g/mol.
Mécanisme D'action
3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, which leads to the inhibition of downstream signaling pathways. 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to be a competitive inhibitor of protein kinases, which means that it competes with ATP for binding to the enzyme.
Biochemical and Physiological Effects:
3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to have anti-inflammatory effects by inhibiting the activity of NF-kB, a transcription factor that plays a crucial role in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has several advantages for lab experiments. It is a selective inhibitor of protein kinases, which makes it a valuable tool for studying the role of protein kinases in various cellular processes. 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is also relatively stable and can be stored for long periods of time without degradation. However, 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the behavior of natural compounds in vivo. In addition, 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone. One direction is to study the effects of 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone on other protein kinases and signaling pathways. Another direction is to study the effects of 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone in combination with other drugs or compounds. 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone may also have potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the potential of 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone in these areas.
Conclusion:
In conclusion, 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is a synthetic compound that has been widely used in scientific research due to its ability to selectively inhibit the activity of protein kinases. 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has several biochemical and physiological effects and has potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the potential of 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone in these areas.
Méthodes De Synthèse
3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can be synthesized by the reaction of 4-methyl-3-nitrobenzaldehyde and 4-methylphenylacetic acid in the presence of a catalyst. The reaction takes place in an organic solvent such as ethanol or methanol and requires refluxing for several hours. After the reaction is complete, the product is purified by recrystallization.
Applications De Recherche Scientifique
3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been widely used in scientific research due to its ability to selectively inhibit the activity of protein kinases. Protein kinases are enzymes that play a crucial role in the regulation of cell growth, differentiation, and apoptosis. 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to inhibit the activity of several protein kinases, including Akt, ERK, and JNK.
Propriétés
IUPAC Name |
(3E)-3-[(4-methyl-3-nitrophenyl)methylidene]-5-(4-methylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-12-3-7-15(8-4-12)18-11-16(19(21)24-18)9-14-6-5-13(2)17(10-14)20(22)23/h3-11H,1-2H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZKMUWGATWHGW-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)C)[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C\C3=CC(=C(C=C3)C)[N+](=O)[O-])/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)furan-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,4-difluorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4925599.png)
![N-(4-ethylbenzyl)-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4925607.png)
![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-cyano-N-(4-methoxybenzyl)acrylamide](/img/structure/B4925612.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B4925620.png)
![2-methoxy-5-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4925623.png)
![N-benzyl-1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B4925632.png)

![N-[3-(2-isopropylphenoxy)propyl]-1-butanamine](/img/structure/B4925652.png)

![2-{[4-(2-tert-butyl-4-methylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B4925658.png)
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4925664.png)

![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4925675.png)
![3-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4925696.png)